methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound featuring a trimethoxyphenyl group, a dihydroisoquinoline core, and a beta-alanine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a 3,4,5-trimethoxyphenylacetaldehyde reacts with an amine to form the dihydroisoquinoline structure.
Introduction of the Beta-Alanine Ester: The dihydroisoquinoline intermediate is then reacted with beta-alanine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated peptide synthesizers for the coupling step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted trimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound’s trimethoxyphenyl group is known for its bioactivity. It has been studied for its potential anti-cancer properties, particularly in inhibiting tubulin polymerization .
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit key enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it prevents the formation of microtubules, thereby inhibiting mitosis and leading to cell death . This mechanism is similar to that of other anti-cancer agents like colchicine and combretastatin .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Combretastatin: A potent microtubule-targeting agent.
Podophyllotoxin: Used for the treatment of genital warts and also inhibits tubulin polymerization.
Uniqueness
What sets methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate apart is its unique combination of a dihydroisoquinoline core and a trimethoxyphenyl group, which may offer enhanced bioactivity and specificity compared to other compounds .
Biological Activity
Methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Isoquinoline derivative with a carbonyl group and a beta-alanine moiety.
- Functional Groups : Contains methoxy groups which are known to influence biological activity.
Molecular Formula
The molecular formula for this compound is C19H22N2O5, with a molecular weight of approximately 358.39 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the ERK pathway. This inhibition can lead to decreased proliferation of cancer cells.
- Case Study : A study demonstrated that derivatives of isoquinoline exhibited potent cytotoxicity against various cancer cell lines including HepG2 and NCI-H661, with IC50 values indicating effective concentrations for therapeutic use .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties.
- Research Findings : Related compounds have shown the ability to reduce pro-inflammatory cytokine production in vitro. This suggests that this compound might also possess similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Structural Feature | Effect on Activity |
---|---|
Methoxy groups | Enhance lipophilicity and cellular uptake |
Carbonyl group | Critical for receptor binding |
Beta-alanine moiety | May influence solubility and bioavailability |
Toxicity and Safety Profile
Toxicity studies are essential for assessing the safety of new compounds. Preliminary data suggest that derivatives similar to this compound exhibit low cytotoxicity in normal cell lines at therapeutic doses .
Future Directions
Further research is warranted to:
- Investigate Mechanisms : Detailed studies on how the compound interacts with specific molecular targets.
- Conduct In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Explore Derivatives : Synthesize and test analogs to enhance potency and selectivity against various diseases.
Properties
Molecular Formula |
C23H24N2O7 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 3-[[1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C23H24N2O7/c1-29-18-11-14(12-19(30-2)21(18)32-4)25-13-17(22(27)24-10-9-20(26)31-3)15-7-5-6-8-16(15)23(25)28/h5-8,11-13H,9-10H2,1-4H3,(H,24,27) |
InChI Key |
WLYFSTMEONBIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
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